N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a quinoline ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by coupling reactions to introduce the pyridine and quinoline rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole, pyridine, and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups that modify the compound’s properties .
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
1,3,4-Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of thiazole, pyridine, and quinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H16N4OS |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-12-13(2)26-20(22-12)24-19(25)16-10-18(14-6-5-9-21-11-14)23-17-8-4-3-7-15(16)17/h3-11H,1-2H3,(H,22,24,25) |
InChI Key |
KTXAMVOMQWQDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)C |
Origin of Product |
United States |
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